1-Ethyl-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound features an ethyl group at the first position, a methyl group at the fourth position, and a nitro group at the fifth position of the imidazole ring. It has garnered interest due to its diverse applications across chemistry, biology, and medicine, particularly for its potential antimicrobial properties.
The synthesis of 1-ethyl-4-methyl-5-nitro-1H-imidazole typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of ethylamine with 4-methyl-5-nitroimidazole in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and solvents such as ethanol or methanol to facilitate the process.
In industrial settings, production may utilize large-scale batch or continuous processes. Automated systems are often employed to control critical reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The synthesis can also involve various reagents under specific conditions to achieve desired derivatives.
The molecular formula for 1-ethyl-4-methyl-5-nitro-1H-imidazole is C6H9N3O2. The structure is defined by:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3
, and its InChI Key is QIZNXBCZIXYIFK-UHFFFAOYSA-N
.
1-Ethyl-4-methyl-5-nitro-1H-imidazole can undergo various chemical reactions:
These reactions yield various products including amino derivatives from reduction processes and substituted imidazoles from nucleophilic substitutions. Each reaction type requires specific conditions to optimize yield and selectivity.
The mechanism of action of 1-ethyl-4-methyl-5-nitro-1H-imidazole primarily involves its interaction with biological molecular targets. The nitro group can undergo bioactivation, leading to the formation of reactive nitrogen species that interact with cellular components, resulting in antimicrobial effects. Additionally, the compound may inhibit specific enzymes or pathways that contribute to its biological activity.
1-Ethyl-4-methyl-5-nitro-1H-imidazole is typically characterized by:
The compound exhibits stability under standard conditions but can react under specific circumstances (e.g., in the presence of strong oxidizing agents). Its solubility varies with solvents; it is generally soluble in organic solvents like ethanol and methanol but less so in water.
The melting point and boiling point specifics are less documented but can be inferred from related compounds in the imidazole family. Further studies may provide detailed thermodynamic data.
1-Ethyl-4-methyl-5-nitro-1H-imidazole has several applications across various fields:
The development of nitroimidazole therapeutics originated with the isolation of azomycin (2-nitroimidazole) from Streptomyces cultures in 1953, marking the first natural nitroimidazole antibiotic [4]. This discovery spurred synthetic efforts focused on the more accessible 5-nitroimidazole isomers. Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), synthesized in 1957, emerged as a landmark antiprotozoal agent, validating the therapeutic potential of nitroimidazoles [1] [4]. Its mechanism relies on anaerobic bioactivation: intracellular reduction of the nitro group generates cytotoxic radicals disrupting microbial DNA.
Subsequent generations addressed limitations like metabolic instability and resistance:
Table 1: Evolution of Key Nitroimidazole Pharmacophores
Generation | Representative Drug | Substituents | Primary Therapeutic Use |
---|---|---|---|
First (1950s) | Metronidazole | 1-(2-Hydroxyethyl), 2-methyl, 5-NO₂ | Protozoal infections, Anaerobes |
Second (1970s) | Tinidazole | 1-(2-Ethylsulfonylethyl), 2-methyl, 5-NO₂ | Similar to Metronidazole, longer half-life |
Third (2010s) | Delamanid | Fused [6,5-b]imidazooxazole, 7-NO₂ | Multidrug-resistant tuberculosis |
1-Ethyl-4-methyl-5-nitro-1H-imidazole exemplifies modern efforts to explore N1-alkyl variations (ethyl instead of hydroxyethyl) and C4-alkylation, probing impacts on redox potential and bacterial uptake [1] [4].
Nitro group position dictates reactivity, electronic distribution, and biological function in imidazole chemistry. 1-Ethyl-4-methyl-5-nitro-1H-imidazole’s structure reflects deliberate regiocontrol:
Figure 1: Tautomeric Equilibrium in Unsubstituted 4(5)-Nitroimidazole vs. Fixed Regiochemistry in 1-Substituted-5-Nitroimidazoles
4(5)-Nitroimidazole: [1H-4-Nitroimidazole] (Dominant) ⇌ [1H-5-Nitroimidazole] (Minor) Log([4-NO₂]/[5-NO₂]) ≈ 4 × σm (σm = meta substituent constant)
In 1-ethyl-4-methyl-5-nitro-1H-imidazole, the ethyl group fixes the nitro at C5, eliminating tautomeric variability and ensuring predictable electronic and steric properties [5].
The bioactivity of nitroimidazoles is exquisitely sensitive to substituent identity and position. In 1-ethyl-4-methyl-5-nitro-1H-imidazole:
Reduces hydrogen-bonding capacity versus hydroxyethyl, possibly altering target interactions or metabolism [4].
C4-Substituent (Methyl):
Sterically shields C4, potentially hindering unwanted metabolic oxidation at this site [1] .
C5-Nitro Group:
Table 2: Impact of Substituents on Nitroimidazole Properties
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
N1 | Ethyl | Moderate +I effect | Increased lipophilicity vs. hydroxyethyl analogs; Altered metabolism |
C4 | Methyl | +I effect | Modulates ring electron density; May sterically block metabolic oxidation |
C5 | Nitro (-NO₂) | Strong -M/-I effect | Essential for anaerobic bioactivation; Reduction potential dictates selectivity |
Evidence from analogs underscores substituent significance:
Computational models reveal the ethyl and methyl groups fine-tune the Highest Occupied Molecular Orbital (HOMO) energy, influencing reducibility. Lower HOMO energies correlate with easier nitro group reduction—a key determinant of prodrug activation under hypoxia [4] [5].
Figure 2: Molecular Modeling of 1-Ethyl-4-methyl-5-nitro-1H-imidazole
This targeted substitution strategy—balancing electron donation/withdrawal, steric bulk, and lipophilicity—exemplifies rational optimization of nitroimidazole scaffolds for enhanced pharmacological profiles [1] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1